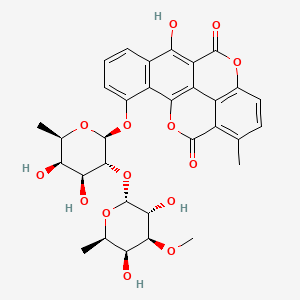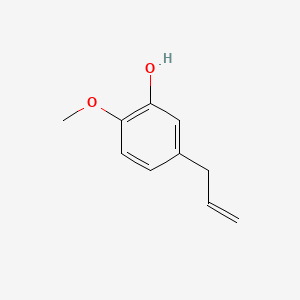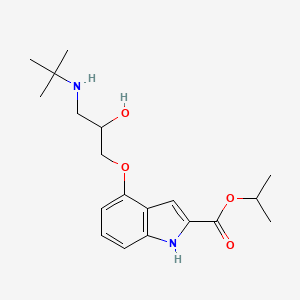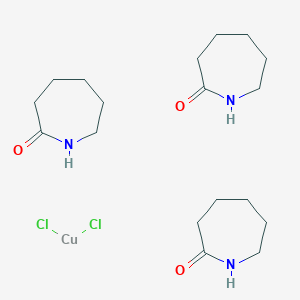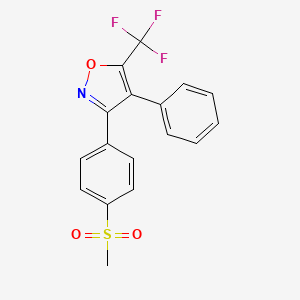
CAY10404
Übersicht
Beschreibung
CAY10404 is a highly selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme responsible for the formation of prostaglandins from arachidonic acid, which are involved in inflammation and vascular homeostasis. This compound is known for its potent anti-inflammatory, analgesic, and anti-cancer activities .
Wissenschaftliche Forschungsanwendungen
CAY10404 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on prostaglandin synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation, apoptosis, and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving cyclooxygenase-2 activity.
Industry: Utilized in the development of new anti-inflammatory and analgesic drugs
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs .
Mode of Action
This could result in reduced inflammation and pain .
Biochemical Pathways
If we consider its potential cox-2 inhibitory activity, it could affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
Similar compounds have been found to have high bioavailability and undergo hepatic metabolism .
Result of Action
Based on the potential targets and mode of action, it can be hypothesized that the compound could lead to a reduction in inflammation and pain by inhibiting the production of pro-inflammatory mediators .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
It’s suggested that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CAY10404, ein Diarylisoxazol, kann durch einen mehrstufigen Prozess synthetisiert werden, der die Bildung des Isoxazolrings und die anschließende Funktionalisierung umfasst.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies beinhaltet die Sicherstellung einer hohen Ausbeute und Reinheit des Endprodukts sowie die Implementierung effizienter Reinigungstechniken. Die Verbindung wird typischerweise in Pulverform hergestellt und unter bestimmten Bedingungen gelagert, um ihre Stabilität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Isoxazolring zu modifizieren.
Substitution: Die Trifluormethyl- und Methylsulfonylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um sicherzustellen, dass die gewünschten Produkte gebildet werden .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Cyclooxygenase-2 und ihre Auswirkungen auf die Prostaglandinsynthese zu untersuchen.
Biologie: Wird in Zellkulturstudien eingesetzt, um seine Auswirkungen auf Zellproliferation, Apoptose und Signalwege zu untersuchen.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Entzündungskrankheiten, Krebs und anderen Erkrankungen untersucht, die mit der Aktivität der Cyclooxygenase-2 zusammenhängen.
Industrie: Wird bei der Entwicklung neuer entzündungshemmender und schmerzstillender Medikamente eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv Cyclooxygenase-2 hemmt und so die Produktion von Prostaglandinen reduziert, die an Entzündungen und Schmerzen beteiligt sind. Die Verbindung hemmt auch die PKB/Akt- und MAPK-Signalwege, was zur Apoptose von Krebszellen führt. Dieser duale Wirkmechanismus macht this compound zu einem potenten entzündungshemmenden und krebshemmenden Mittel .
Analyse Chemischer Reaktionen
Types of Reactions
CAY10404 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoxazole ring.
Substitution: The trifluoromethyl and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives can exhibit different biological activities and are often studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Celecoxib: Ein weiterer selektiver Cyclooxygenase-2-Inhibitor mit ähnlichen entzündungshemmenden und schmerzlindernden Eigenschaften.
Rofecoxib: Ein selektiver Cyclooxygenase-2-Inhibitor, der zur Behandlung von Osteoarthritis und akuten Schmerzzuständen eingesetzt wurde.
Valdecoxib: Ein selektiver Cyclooxygenase-2-Inhibitor mit Anwendungen bei der Behandlung von Arthritis und Schmerzen.
Einzigartigkeit
CAY10404 ist einzigartig aufgrund seiner hohen Selektivität für Cyclooxygenase-2 gegenüber Cyclooxygenase-1 mit einem Selektivitätsindex von über 500.000. Diese hohe Selektivität reduziert das Risiko gastrointestinaler Nebenwirkungen, die üblicherweise mit nicht-selektiven Cyclooxygenase-Inhibitoren verbunden sind. Darüber hinaus trägt seine Fähigkeit, die PKB/Akt- und MAPK-Signalwege zu hemmen, zu seinem therapeutischen Potenzial bei der Krebsbehandlung bei .
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBWWVXRKULXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439810 | |
| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
340267-36-9 | |
| Record name | 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


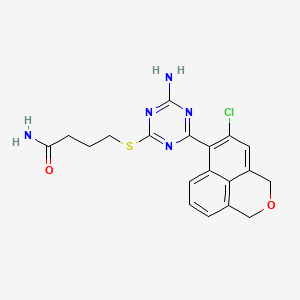
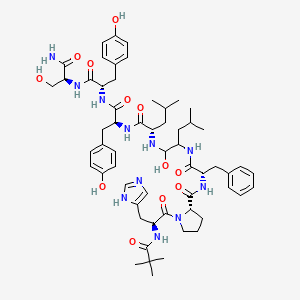
![4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid](/img/structure/B1668566.png)


